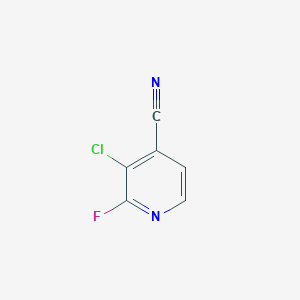
Pyrazine, 2-methoxy-5-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine, 2-methoxy-5-(trifluoromethyl)-: is a heterocyclic aromatic organic compound. It features a pyrazine ring substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine, 2-methoxy-5-(trifluoromethyl)- can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions. This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the chlorination and subsequent fluorination of pyrazine derivatives .
Industrial Production Methods: Industrial production of this compound often utilizes scalable methods that ensure high yield and purity. For instance, the synthesis of 2-chloro-5-trifluoromethoxypyrazine, a precursor, can be efficiently scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Pyrazine, 2-methoxy-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of the methoxy or trifluoromethyl groups with other functional groups.
Coupling Reactions: Such as the Suzuki–Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Employed in Suzuki–Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrazine derivatives .
Scientific Research Applications
Chemistry: In chemistry, Pyrazine, 2-methoxy-5-(trifluoromethyl)- is used as a building block for synthesizing more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis .
Biology and Medicine: It is being explored for its potential use in drug design and development .
Industry: In the industrial sector, Pyrazine, 2-methoxy-5-(trifluoromethyl)- is used in the production of advanced materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of Pyrazine, 2-methoxy-5-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it could modulate enzyme activity or receptor binding .
Comparison with Similar Compounds
2-Methyl-5-trifluoromethyl-pyrazine: Similar in structure but with a methyl group instead of a methoxy group.
Trifluoromethoxypyrazines: A broader class of compounds with similar trifluoromethoxy substituents.
Uniqueness: Pyrazine, 2-methoxy-5-(trifluoromethyl)- is unique due to the combination of its methoxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and stability under various conditions .
Properties
Molecular Formula |
C6H5F3N2O |
|---|---|
Molecular Weight |
178.11 g/mol |
IUPAC Name |
2-methoxy-5-(trifluoromethyl)pyrazine |
InChI |
InChI=1S/C6H5F3N2O/c1-12-5-3-10-4(2-11-5)6(7,8)9/h2-3H,1H3 |
InChI Key |
GOYFQRQKJCAXEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(N=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



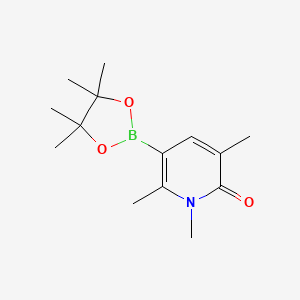
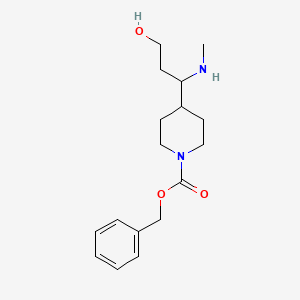
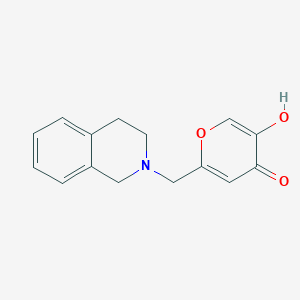
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B13978765.png)
![(1S,3aR,7aR)-Octahydro-7a-methyl-1-[(1S)-1-[3-methyl-3-[(triethylsilyl)oxy]butoxy]ethyl]-4H-inden-4-one](/img/structure/B13978767.png)
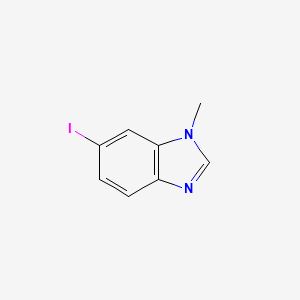
![3-(2-Carboxyethyl)-2-[2-[(3-ethyl-6-methoxy-5-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methylbenzothiazolium iodide](/img/structure/B13978780.png)
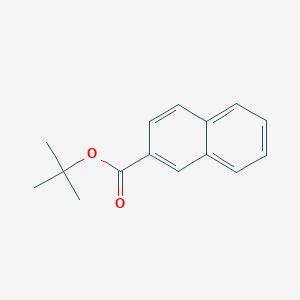
![(R)-4-((R)-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal](/img/structure/B13978784.png)
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4-isoxazolyl]aniline](/img/structure/B13978804.png)
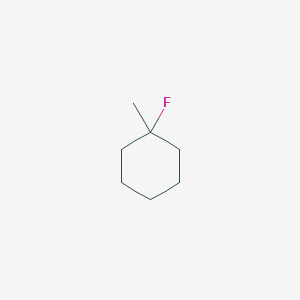
![6-Bromothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13978816.png)
